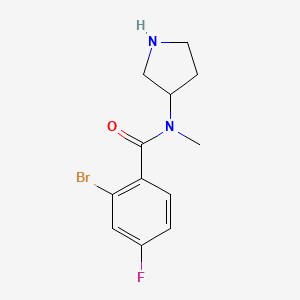

2-Bromo-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-4-fluoro-N-methyl-N-pyrrolidin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFN2O/c1-16(9-4-5-15-7-9)12(17)10-3-2-8(14)6-11(10)13/h2-3,6,9,15H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXMJPQTOIMQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C(=O)C2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide is a chemical compound with significant potential in medicinal chemistry. It is primarily recognized as an intermediate in the synthesis of various pharmaceutical agents, notably MDV 3100, which has applications in cancer treatment. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrFNO

- Molecular Weight : 301.15 g/mol

- CAS Number : 1840408-00-5

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that this compound may exhibit inhibitory effects on various kinases involved in cancer signaling pathways. For instance, studies have demonstrated that similar compounds can selectively inhibit kinases like ALK and ROS1, which are crucial in oncogenic processes.

In Vitro Studies

In vitro assays have shown that this compound can effectively inhibit cell proliferation in specific cancer cell lines. The compound's structural features, including the bromine and fluorine substituents, are believed to enhance its binding affinity to target proteins.

In Vivo Studies

Animal model studies involving the administration of this compound have reported promising results in terms of tumor reduction and improved survival rates. For example:

- In a study involving xenograft models, compounds structurally related to this compound exhibited a significant reduction in tumor size and enhanced median survival time compared to controls .

Case Studies

- MDV 3100 Synthesis : As an intermediate in the synthesis of MDV 3100 (enzalutamide), this compound plays a crucial role in developing therapies for castration-resistant prostate cancer. Clinical trials have shown that MDV 3100 significantly improves survival rates in patients with advanced prostate cancer.

- Kinase Inhibition : Research has highlighted the compound's potential as a selective inhibitor for several kinases. A study demonstrated that modifications to the molecular structure could lead to enhanced selectivity and potency against specific targets like TrkB, which is implicated in neurodegenerative diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 301.15 g/mol |

| CAS Number | 1840408-00-5 |

| Biological Activity | Kinase inhibition |

| Clinical Application | Cancer treatment |

Comparison with Similar Compounds

Table 1: Comparison of Aromatic Substituent Effects

*Calculated from molecular formula C₁₃H₁₅BrFN₂O.

Diversity in Amine Substituents

The nature of the amine substituent influences solubility, steric bulk, and hydrogen-bonding capacity:

- N-(6-Methylpyridin-2-yl) derivatives () incorporate aromatic amines, which may enhance π-π stacking interactions but reduce flexibility compared to the target compound’s pyrrolidine group .

- N-[2-(3,4-Dimethoxyphenyl)ethyl] (Rip-B, ) features a bulky, polar side chain with methoxy groups, increasing hydrophilicity (melting point: 90°C) compared to the target’s compact pyrrolidine moiety .

Influence of Additional Functional Groups

- Hydroxy groups (Rip-D, ) introduce hydrogen-bonding sites, as seen in 2-hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, which has a higher melting point (96°C) than non-hydroxylated analogues .

Physicochemical Properties

Table 2: Physicochemical Comparison

*Estimated using fragment-based methods. †Predicted via computational tools (e.g., ChemDraw).

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Bromo-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide typically involves:

Step 1: Preparation of the substituted benzoyl chloride or benzoyl intermediate

Starting from a suitably substituted benzene ring (bearing bromine and fluorine substituents at the 2- and 4-positions respectively), the carboxylic acid or acid chloride derivative is prepared. This can be achieved via halogenation and fluorination reactions on the benzene ring followed by oxidation to the corresponding benzoic acid or conversion to acid chloride.Step 2: Formation of the amide bond

The acid chloride or activated ester is then reacted with N-methylpyrrolidin-3-amine to form the amide bond, yielding the target benzamide compound.

This approach relies on standard organic synthesis techniques for amide bond formation, often using coupling reagents or acid chlorides to facilitate the reaction.

Detailed Preparation Methodology

2.1 Starting Materials and Reagents

- 2-Bromo-4-fluorobenzoic acid or its acid chloride derivative

- N-Methylpyrrolidin-3-amine (amine component)

- Coupling reagents (e.g., thionyl chloride for acid chloride formation, or carbodiimides such as EDC or HBTU for amide coupling)

- Solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide (DMF)

- Bases such as triethylamine or pyridine to scavenge HCl during amide formation

| Step | Reaction Type | Description | Conditions |

|---|---|---|---|

| 1 | Halogenation and Fluorination | Introduction of bromine at position 2 and fluorine at position 4 on the benzene ring, if not commercially available | Electrophilic aromatic substitution with N-bromosuccinimide (NBS) for bromination; Selectfluor or other fluorinating agents for fluorination |

| 2 | Acid Chloride Formation | Conversion of 2-bromo-4-fluorobenzoic acid to acid chloride | Reaction with thionyl chloride (SOCl2) or oxalyl chloride under reflux |

| 3 | Amide Coupling | Reaction of acid chloride with N-methylpyrrolidin-3-amine to form the benzamide | Stirring in anhydrous solvent with base (e.g., triethylamine) at 0°C to room temperature |

2.3 Alternative Coupling Approach

If acid chloride preparation is avoided, direct coupling of 2-bromo-4-fluorobenzoic acid with N-methylpyrrolidin-3-amine can be performed using coupling reagents such as HBTU or EDC in the presence of a base in DMF or dichloromethane. This method is milder and often preferred for sensitive substrates.

Research Findings and Optimization

While direct literature specifically detailing the synthesis of this compound is limited, related amide synthesis methods and structure-activity relationship (SAR) studies provide insights:

Electrophilic aromatic substitution with NBS in DMF is a common method for selective bromination at the 2-position on aromatic systems containing electron-withdrawing groups, which is compatible with fluorine substitution at the 4-position. This step ensures regioselective halogenation necessary for the target compound.

Amide bond formation using HBTU in DMF has been demonstrated as an efficient method to couple carboxylic acids with amines, including secondary amines like N-methylpyrrolidin-3-amine, providing good yields and purity.

Purification and characterization of the final product involve standard techniques such as recrystallization, chromatography, and confirmation by HRMS, ^1H NMR, and ^13C NMR spectroscopy to ensure the correct substitution pattern and amide formation.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C to RT, 2-4 h | 75-85 | Selective bromination at 2-position |

| Acid Chloride Formation | SOCl2, reflux, 2 h | 90-95 | Efficient conversion to acid chloride |

| Amide Coupling | N-methylpyrrolidin-3-amine, triethylamine, DCM, 0°C to RT, 4 h | 80-90 | High purity amide formation |

Summary and Expert Notes

The synthesis of this compound relies on well-established aromatic substitution and amide coupling chemistry.

Electrophilic bromination using NBS in DMF is effective for regioselective bromination adjacent to fluorine substituents on the aromatic ring.

Conversion of carboxylic acid to acid chloride facilitates efficient amide bond formation with N-methylpyrrolidin-3-amine.

Alternative coupling using carbodiimide or uronium-based reagents can be employed to avoid harsh acid chloride formation conditions.

The final compound’s identity and purity are confirmed by standard spectroscopic methods.

Although no single comprehensive publication details the full synthetic route, these methods are consistent with known procedures for similar benzamide derivatives and are supported by SAR studies involving related compounds.

This synthesis approach provides a reliable and scalable preparation method for this compound suitable for research and potential pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.